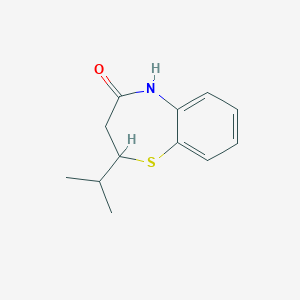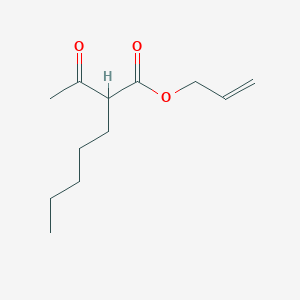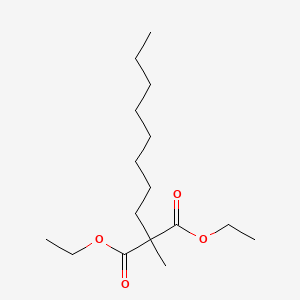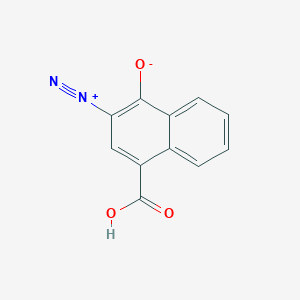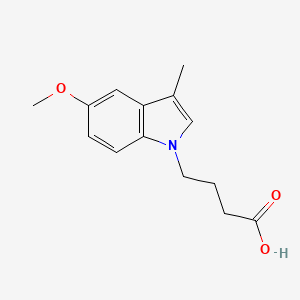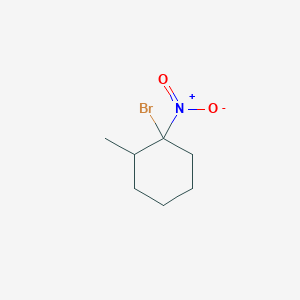
2,3-Bis(sulfosulfanyl)butanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis(sulfosulfanyl)butanedioic acid is an organic compound with the molecular formula C4H6O6S2 It is a dicarboxylic acid derivative with two sulfosulfanyl groups attached to the butanedioic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(sulfosulfanyl)butanedioic acid typically involves the introduction of sulfosulfanyl groups to a butanedioic acid derivative. One common method involves the reaction of butanedioic acid with sulfur-containing reagents under controlled conditions. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but with enhanced efficiency and scalability. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Bis(sulfosulfanyl)butanedioic acid undergoes various chemical reactions, including:
Oxidation: The sulfosulfanyl groups can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfosulfanyl groups to thiol groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfosulfanyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted butanedioic acid derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,3-Bis(sulfosulfanyl)butanedioic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biological systems and as a biochemical probe.
Medicine: Explored for its therapeutic potential and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,3-Bis(sulfosulfanyl)butanedioic acid involves its interaction with molecular targets through its sulfosulfanyl groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The pathways involved may include enzyme inhibition, modulation of signaling pathways, and alteration of cellular redox states.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Bis(sulfanyl)butanedioic acid: Similar structure but with thiol groups instead of sulfosulfanyl groups.
Butanedioic acid: The parent compound without any sulfur-containing groups.
2,3-Dimercaptosuccinic acid: Contains two thiol groups and is used as a chelating agent.
Uniqueness
2,3-Bis(sulfosulfanyl)butanedioic acid is unique due to the presence of sulfosulfanyl groups, which impart distinct chemical reactivity and potential applications compared to its analogs. The sulfosulfanyl groups enhance its ability to participate in redox reactions and form covalent bonds with biomolecules, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
111728-41-7 |
|---|---|
Formule moléculaire |
C4H6O10S4 |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
2,3-bis(sulfosulfanyl)butanedioic acid |
InChI |
InChI=1S/C4H6O10S4/c5-3(6)1(15-17(9,10)11)2(4(7)8)16-18(12,13)14/h1-2H,(H,5,6)(H,7,8)(H,9,10,11)(H,12,13,14) |
Clé InChI |
BPHJUSZFBANKMG-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(=O)O)SS(=O)(=O)O)(C(=O)O)SS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


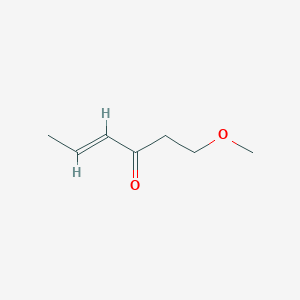
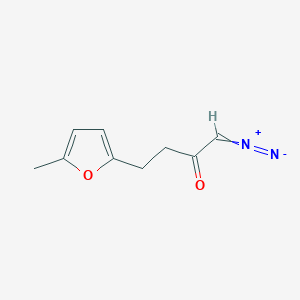
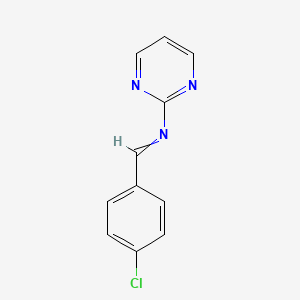



![4-(2-Methylbutyl)-4'-[(4-octylphenoxy)methyl]-1,1'-biphenyl](/img/structure/B14327518.png)
